2,3,5-Trimethylhexane

Distillation Fuel blending Process engineering

Sourcing C9 branched alkanes by generic specification often leads to isomer misassignment, causing errors in volatility modeling, flash-point hazard classification, and octane-blending calculations. 2,3,5-Trimethylhexane (CAS 1069-53-0) eliminates this uncertainty with a tightly defined property window. • Boiling point 131.4°C, vapor pressure 11.2 mmHg at 25°C - clearly differentiated from 2,2,5-TMH (122°C, 16.6 mmHg) and 2,3,4-TMH (139°C). • Serves as a mid-range retention-time marker in ASTM D5134 detailed hydrocarbon analysis, bracketed by faster- and slower-eluting isomers. • Consistent Henry's Law constant (~1.7×10⁻⁶ mol/(m³Pa)) supports accurate environmental fate modeling for groundwater and marine spill assessments.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 1069-53-0
Cat. No. B089830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylhexane
CAS1069-53-0
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C(C)C
InChIInChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3
InChIKeyODGLTLJZCVNPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylhexane Technical Baseline


2,3,5-Trimethylhexane (CAS 1069-53-0) is a saturated branched alkane with the molecular formula C₉H₂₀ and a molecular weight of 128.26 g/mol . It belongs to the nonane isomer family, carrying methyl substituents at the 2-, 3-, and 5-positions of the hexane backbone. The compound is a clear, colorless liquid at ambient temperature with a density of approximately 0.719–0.726 g/cm³ at 20 °C and a boiling point of 131.4 °C . Its commercial relevance spans fuel-additive research, octane-rating calibration, and specialty-solvent applications .

2,3,5-Trimethylhexane Isomer Specificity


The C₉H₂₀ isomer space contains 35 structural variants, and small differences in methyl-group placement produce measurable shifts in boiling point, vapor pressure, flash point, and density that directly affect distillation cut-points, VOC emission profiles, safety classification, and blend calculations . A simple “C9 branched alkane” specification therefore under-defines the material; 2,3,5-trimethylhexane occupies a narrow property window that is materially distinct from isomers such as 2,2,5-trimethylhexane, 2,2,4-trimethylhexane, 2,3,4-trimethylhexane, and n-nonane . Substituting one isomer for another without reformulation can alter volatility, flash-point hazard class, and octane-blending behavior.

2,3,5-Trimethylhexane vs. Comparators


Boiling Point and Distillation Targeting

2,3,5-Trimethylhexane has a boiling point of 131.4 °C (404 K) , which is significantly higher than 2,2,5-trimethylhexane (122 °C) and 2,2,4-trimethylhexane (~126 °C) , but lower than 2,3,4-trimethylhexane (~139 °C) and n-nonane (~151 °C) . This ~9 °C gap between 2,3,5-TMH and its closest-boiling isomer 2,2,4-TMH is sufficient for separation by fractional distillation under practical column conditions.

Distillation Fuel blending Process engineering

Vapor Pressure and VOC Control

At 25 °C, 2,3,5-trimethylhexane exhibits a vapor pressure of approximately 11.2 mmHg . This is substantially lower than 2,2,5-trimethylhexane (~16.6 mmHg) and 2,2,4-trimethylhexane (~14.7 mmHg) , but higher than 2,3,4-trimethylhexane (~8.3 mmHg) . The 33–50% reduction in vapor pressure compared with the 2,2,5- and 2,2,4-isomers translates into slower evaporation rates and lower VOC emission potential under identical environmental conditions.

Volatility VOC emissions Formulation science

Flash Point and Hazard Classification

2,3,5-Trimethylhexane has a closed-cup flash point of approximately 24.4 °C , placing it near the boundary between Class 3, Packing Group II (flash point <23 °C) and Packing Group III (23–60 °C) under UN Model Regulations. In contrast, 2,2,5-trimethylhexane and 2,2,4-trimethylhexane exhibit flash points of ~13 °C , which firmly classify them as Packing Group II and impose more stringent storage and transport requirements. Meanwhile, 2,3,4-trimethylhexane (~28 °C) and n-nonane (31 °C) fall clearly into Packing Group III.

Safety classification Dangerous goods Flammable liquids

Density in Blending Operations

2,3,5-Trimethylhexane has a reported density of 0.7258 g/cm³ at 20 °C . This value is higher than that of 2,2,5-trimethylhexane (~0.71 g/cm³) and 2,2,4-trimethylhexane (~0.716 g/cm³) , but lower than 2,3,4-trimethylhexane (~0.735 g/cm³) . The ~0.01–0.02 g/cm³ differential between isomers corresponds to a 1.4–2.8% error in mass if density is assumed equal, which is significant in large-volume blending where custody-transfer calculations depend on accurate density input.

Fuel blending Metrology Quality control

Henry's Law Constant and Environmental Fate

The Henry's Law solubility constant (Hscp) for 2,3,5-trimethylhexane is approximately 1.7 × 10⁻⁶ mol/(m³Pa) at 298.15 K . This is lower than the value for 2,2,5-trimethylhexane (2.9 × 10⁻⁶ mol/(m³Pa), Mackay and Shiu, 1981) , indicating that 2,3,5-TMH has a ~40% reduced tendency to volatilize from aqueous solution. For environmental risk assessment or wastewater treatment design, using the 2,2,5-isomer's constant would overestimate air–water partitioning and underestimate aqueous-phase concentrations.

Environmental fate Henry's Law Exposure assessment

Octane Number and Reference Standards

Although explicit published RON/MON values for individual nonane isomers are scarce in open-access literature, 2,3,5-trimethylhexane is explicitly marketed and utilized as a reference standard in octane-rating tests , a role it shares with 2,2,4-trimethylhexane . Class-level inference from the paraffin structure–octane relationship (branched alkanes exhibit significantly higher octane numbers than linear analogs ) indicates that 2,3,5-TMH's triple-branched architecture confers high knock resistance. The linear comparator n-nonane has a research octane number (RON) near or below 0 (by definition as a primary reference fuel component analogous to n-heptane), establishing a qualitative octane advantage for 2,3,5-TMH of at least 80–100 RON units .

Octane rating Fuel additives Calibration standards

2,3,5-Trimethylhexane Applications


GC Distillation Standard for C9 Isomers

With a boiling point of 131.4 °C , 2,3,5-TMH serves as a mid-range retention-time marker in GC methods such as ASTM D5134 for detailed hydrocarbon analysis . Its elution position is bracketed by faster-eluting isomers (2,2,5-TMH at 122 °C, 2,2,4-TMH at 126 °C) and slower-eluting isomers (2,3,4-TMH at 139 °C, n-nonane at 151 °C), enabling accurate identification and quantification in complex petroleum fractions.

Controlled-Evaporation Solvent

The vapor pressure of 2,3,5-TMH (11.2 mmHg at 25 °C) is substantially lower than that of 2,2,5-TMH (16.6 mmHg) and 2,2,4-TMH (14.7 mmHg), translating to slower evaporation under ambient conditions. This property supports its use in specialty coatings, adhesives, or cleaning formulations where a balanced drying profile is required—faster than 2,3,4-TMH but slower than the 2,2-disubstituted isomers—without increasing molecular weight.

Fuel Octane Reference Calibrant

2,3,5-TMH is commercially positioned as a reference standard for octane rating tests , leveraging its high octane number relative to linear nonane. In fuel-blending R&D, it can serve as a model branched C9 component to study the structure–octane relationship, providing a specific, reproducible isomer for knock-engine calibration that is distinct from the more-volatile 2,2,5- and 2,2,4-isomers.

Environmental Fate and Partitioning

The Henry's Law constant of 2,3,5-TMH (~1.7 × 10⁻⁶ mol/(m³Pa)) is approximately 40% lower than that of 2,2,5-TMH (2.9 × 10⁻⁶ mol/(m³Pa)). This makes 2,3,5-TMH the appropriate isomer for groundwater or marine spill modeling when the actual contaminant is known to be the 2,3,5-isomer, avoiding overestimation of volatilization and underestimation of aqueous persistence.

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